

Commercial Suppliers and Technical Guide for High-Purity Amino-PEG36-acid

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Compound of Interest

Compound Name: Amino-PEG36-acid

Cat. No.: B1192120

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For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reproducibility and success of their experimental work.

Amino-PEG36-acid, a heterobifunctional polyethylene glycol (PEG) linker, is a versatile tool in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.^{[1][2]} Its long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal amino and carboxylic acid groups allow for covalent attachment to a variety of biomolecules.^{[1][3]} This guide provides an in-depth overview of commercial suppliers of high-purity **Amino-PEG36-acid**, along with technical data and representative experimental protocols.

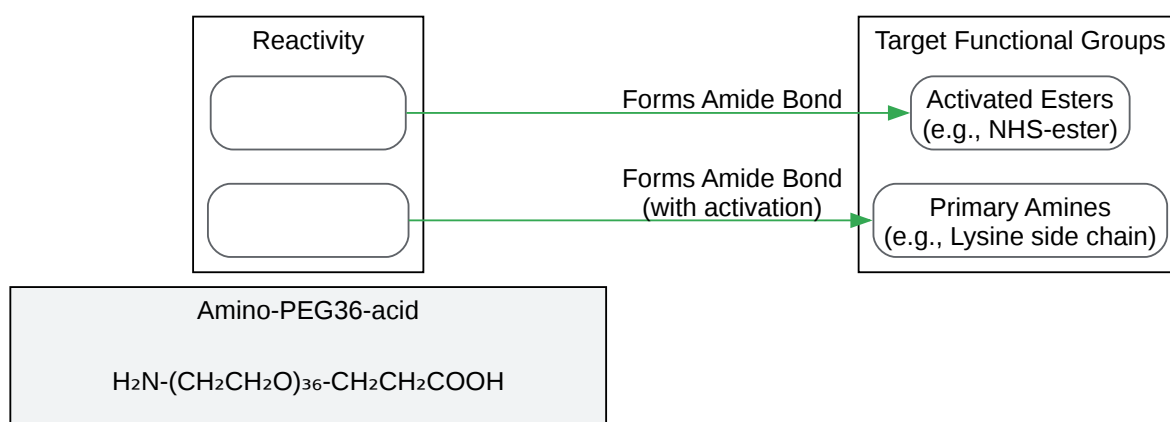
Commercial Supplier Data

A survey of the market reveals several reputable suppliers offering high-purity **Amino-PEG36-acid**. The table below summarizes key quantitative data from a selection of these suppliers to facilitate comparison. Researchers are advised to request certificates of analysis for lot-specific data.

Supplier	Catalog Number	Purity	Molecular Weight (g/mol)	CAS Number
BroadPharm	BP-22577	>97%	1675.0	196936-04-6
MedKoo Biosciences	571798	>95%	1675.00	196936-04-6
Biopharma PEG	MD005016	≥95%	1674.99	196936-04-6
AxisPharm	AP12151	High Purity	Not specified	196936-04-6
Precise PEG	AG-2243	>96%	1675.0	2241751-76-6

Chemical Reactivity and Applications

Amino-PEG36-acid possesses two distinct reactive functional groups: a primary amine and a terminal carboxylic acid. This dual reactivity allows for controlled, stepwise conjugation strategies.^[1] The primary amine can react with activated esters (such as NHS esters), carboxylic acids, and other electrophiles. Conversely, the carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond.



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Figure 1: Chemical Reactivity of **Amino-PEG36-acid**.

The hydrophilic PEG spacer plays a crucial role in its applications by improving the solubility of hydrophobic molecules, enhancing stability by protecting against enzymatic degradation, and reducing immunogenicity. These properties are highly desirable in drug development, particularly for extending the circulation half-life of therapeutic proteins and peptides.

Experimental Protocols

The following are representative protocols for the characterization and application of **Amino-PEG36-acid**.

Protocol 1: Quality Control and Characterization of Amino-PEG36-acid

Objective: To verify the purity and identity of **Amino-PEG36-acid** using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

- **Amino-PEG36-acid**
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR
- HPLC system with a C18 column
- NMR spectrometer

HPLC Method:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Amino-PEG36-acid** in a 50:50 mixture of acetonitrile and water.

- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B (linear gradient)
 - 25-30 min: 95% B
 - 30.1-35 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm and 280 nm.
- Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area.

NMR Method:

- Sample Preparation: Dissolve 5-10 mg of **Amino-PEG36-acid** in 0.5-0.7 mL of a suitable deuterated solvent.
- Acquisition: Acquire ^1H NMR spectra.
- Analysis: The characteristic peaks of the PEG backbone (a broad multiplet around 3.6 ppm) and the terminal methylene groups adjacent to the amine and carboxylic acid should be identifiable. The absence of significant impurity peaks confirms the purity.

Protocol 2: Conjugation of Amino-PEG36-acid to a Protein

Objective: To covalently link **Amino-PEG36-acid** to a protein containing accessible primary amine groups (e.g., lysine residues) via its carboxylic acid functionality.

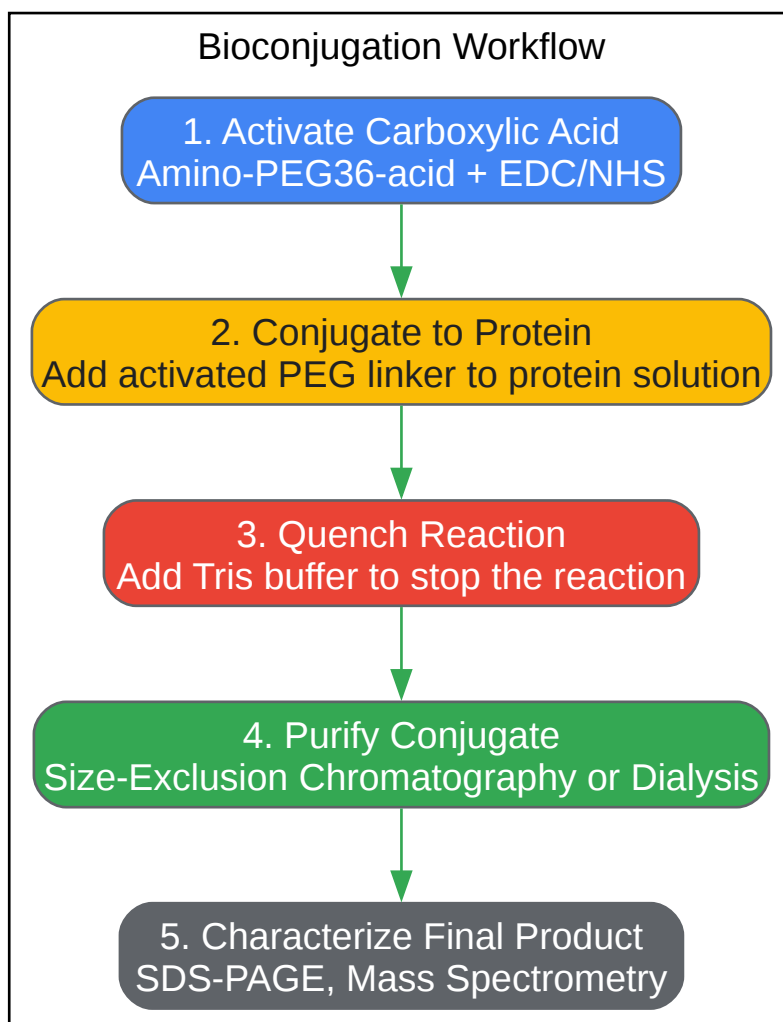
Materials:

- Protein of interest
- **Amino-PEG36-acid**
- N-Hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

- Activation of **Amino-PEG36-acid**:
 - Dissolve **Amino-PEG36-acid** in the reaction buffer.
 - Add a 5-fold molar excess of NHS and EDC to the **Amino-PEG36-acid** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
- Conjugation to Protein:
 - Add the activated **Amino-PEG36-acid** mixture to the protein solution (typically at a 10- to 20-fold molar excess of the PEG linker to the protein).
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-activated PEG linker.
- Purification: Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.

- Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the increase in molecular weight, and use techniques like mass spectrometry to determine the degree of PEGylation.



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Figure 2: General Workflow for Protein Conjugation.

Conclusion

High-purity **Amino-PEG36-acid** is a critical reagent for advanced applications in drug development and bioconjugation. Several commercial suppliers provide this linker with purities suitable for these demanding applications. By following established protocols for quality control and conjugation, researchers can effectively utilize **Amino-PEG36-acid** to enhance the

properties of their molecules of interest. It is always recommended to consult the supplier's technical documentation and obtain a certificate of analysis for the specific lot being used.

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References

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